molecular formula C11H13N3O4 B3056181 ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate CAS No. 6954-88-7

ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B3056181
CAS No.: 6954-88-7
M. Wt: 251.24 g/mol
InChI Key: SVMLUPDEOYWXDG-WQLSENKSSA-N
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Description

Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Mechanism of Action

Target of Action

It’s known that hydrazone derivatives are widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples . These compounds react with the target molecules to form derivatives, which can be separated and detected using techniques like high-performance liquid chromatography (HPLC) .

Mode of Action

(Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone, like other hydrazone derivatives, forms through a condensation reaction between a carbonyl compound and a hydrazine . This reaction occurs under mild conditions with water as the only byproduct . The hydrazone N–H group is involved in an intramolecular hydrogen bond to the ortho-nitro group, and there is also a possible H⋯π interaction .

Biochemical Pathways

It’s known that hydrazones can affect the stability and degradation of hydrogels . The formation mechanisms and stabilities of these linker moieties can control the gelation and degradation of hydrogels .

Pharmacokinetics

The compound’s hydrophobicity and stability can be influenced by its hydrazone structure .

Result of Action

It’s known that the compound can significantly increase the hydrophobicity of peptides, eliminate c-terminal rearrangement, and offer enhanced sensitivity in some cases .

Action Environment

The action, efficacy, and stability of (Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone can be influenced by various environmental factors. For instance, the formation of imine, hydrazone, or oxime linkages is reversible and pH-responsive . Therefore, changes in pH can affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 2-nitrophenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propano

Properties

IUPAC Name

ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMLUPDEOYWXDG-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171568
Record name Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154422-49-8, 6954-88-7
Record name Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154422-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC67771
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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